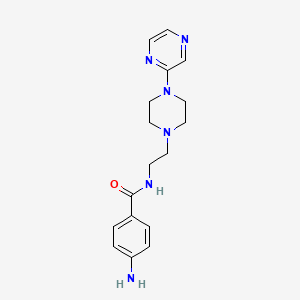
4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a piperazine ring, and a pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the piperazine and pyrazine groups. Common synthetic routes include:
Formation of Benzamide Core: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzamide.
Introduction of Piperazine Ring: The benzamide is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.
Addition of Pyrazine Moiety: Finally, the piperazine derivative is reacted with pyrazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide can be compared with other similar compounds, such as:
4-Amino-N-(2-pyridinyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide: Contains a sulfonamide group and a chloro-substituted pyrazine ring.
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Features a methoxy group on the pyrazine ring.
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to unique properties and applications.
Propiedades
Número CAS |
33016-78-3 |
|---|---|
Fórmula molecular |
C17H22N6O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24) |
Clave InChI |
BQNKKDBQYJPEII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


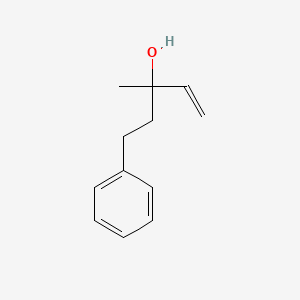
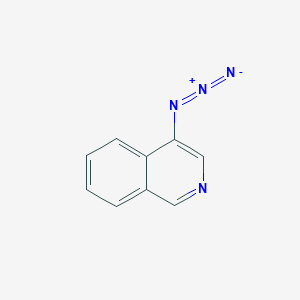
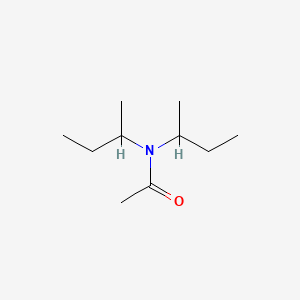
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)

![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
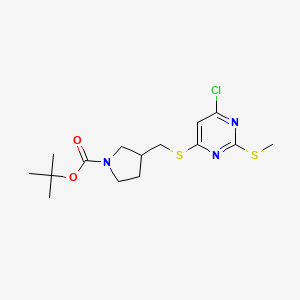
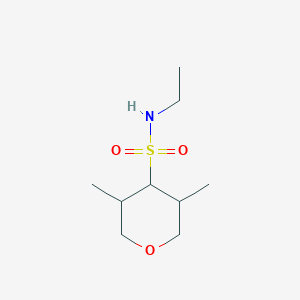
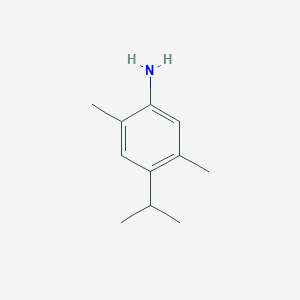

![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
